{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile
Description
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile is a pyrimidine derivative featuring a methylamino substituent at the 4-position of the pyrimidine ring and a sulfanylacetonitrile moiety at the 5-position. Its structure combines nucleophilic (sulfanyl) and electron-withdrawing (cyano) groups, which influence its reactivity and physicochemical properties.
Properties
CAS No. |
62756-72-3 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-[4-(methylamino)pyrimidin-5-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C7H8N4S/c1-9-7-6(12-3-2-8)4-10-5-11-7/h4-5H,3H2,1H3,(H,9,10,11) |
InChI Key |
ZHUWEWYTUUSXRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC=C1SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile typically involves the reaction of 4-(methylamino)pyrimidine-5-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 50-60°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares {[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile with three analogs from the literature, focusing on substituent effects, synthesis, and properties.
Substituent Variations and Reactivity
Compound 2 : 2-{[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile
- Substituents : 4,6-Dichloro, 2-methylsulfanyl, 5-sulfanylacetonitrile.
- Synthesis : Generated via lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) with LDA at –78°C, followed by sulfur insertion and reaction with 2-bromoacetonitrile .
- Reactivity : The electron-withdrawing chloro groups enhance electrophilicity at the 4- and 6-positions, enabling nucleophilic substitutions (e.g., with amines or thiols) to form derivatives like 3a and 3c .
- Compound 3a: 2-{[4-Chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile Substituents: 4-Chloro, 6-dimethylamino, 2-methylsulfanyl. Synthesis: Derived from Compound 2 by replacing the 6-chloro group with dimethylamine in DMF at 0°C .
- Compound 3c: 2-{[4-Chloro-6-(ethylsulfanyl)-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile Substituents: 4-Chloro, 6-ethylsulfanyl, 2-methylsulfanyl. Properties: Melting point 106–108°C; IR absorption at 2246 cm⁻¹ (C≡N stretch); $ ^1H $ NMR signals at δ 1.37 (ethyl group) . Comparison: The ethylsulfanyl group introduces steric bulk, which may affect solubility and crystallinity relative to smaller substituents like methylamino.
- Target Compound: this compound Substituents: 4-Methylamino, 5-sulfanylacetonitrile. Key Differences: The methylamino group at the 4-position replaces chloro or other substituents, enhancing nucleophilicity and hydrogen-bonding capacity. This could improve solubility in polar solvents and alter biological activity compared to halogenated analogs.
Physicochemical Properties
*Data inferred from structural analogs.
Biological Activity
The compound {[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile , also known as 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a methylamino group attached to a pyrimidine ring and a sulfanyl acetonitrile moiety. This unique arrangement is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to various biological effects such as:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, preventing cancer cell growth.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells, enhancing its anticancer potential.
- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Klebsiella pneumoniae | 15 | |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound has promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 : 8 μM
- Cell Line : MCF-7 (breast cancer)
- IC50 : 12 μM
These findings suggest that the compound may be a potential candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The presence of the methylamino group in the structure enhances the lipophilicity and reactivity of the compound, allowing it to interact effectively with biological targets. Comparative studies with similar compounds reveal that modifications in the pyrimidine ring or substituents can significantly alter biological activity:
| Compound Name | Structure Modification | Biological Activity |
|---|---|---|
| 2-((4-Amino)pyrimidin-5-yl)thio)acetonitrile | Amino instead of methylamino | Reduced activity |
| 2-((4-Dimethylamino)pyrimidin-5-yl)thio)acetonitrile | Dimethylamino group added | Increased potency |
This table illustrates how subtle changes in chemical structure can lead to variations in biological efficacy.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Cell Inhibition : Research involving xenograft models showed that administration of the compound led to a marked decrease in tumor size without significant toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
